molecular formula C22H27ClN2O3S B2922518 (1-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol CAS No. 1448050-42-7

(1-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

Cat. No. B2922518
CAS RN: 1448050-42-7
M. Wt: 434.98
InChI Key: ZRGQBNYUDUEOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a biphenyl group, a piperidine ring, and a pyrrolidine ring . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The biphenyl group would likely contribute to the rigidity of the molecule, while the piperidine and pyrrolidine rings could potentially introduce some flexibility.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the chloro-biphenyl group could potentially make the compound relatively non-polar and lipophilic.

Scientific Research Applications

Synthesis and Structural Analysis

The compound (1-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is part of a broader class of compounds that have been synthesized for various research purposes, including the exploration of their crystal structures and potential applications in material science and pharmaceuticals. For example, similar compounds have been synthesized to understand their crystalline structures and molecular conformations. The synthesis of related compounds, like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, involves condensation reactions with specific reagents and subsequent characterization by spectroscopic techniques and X-ray crystallography. These studies reveal detailed insights into the molecule's geometry, including the conformation of rings and the geometry around sulfur atoms, which is generally tetrahedral (Girish et al., 2008).

Crystal Structure and Molecular Geometry

The crystallographic analysis of these compounds provides valuable information about their molecular geometry, which is essential for understanding their potential interactions in biological systems or material applications. For instance, compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, synthesized through similar methods, are characterized by X-ray crystallography to determine their crystal class, space group, and cell parameters. The detailed structural analysis reveals the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom, which are crucial for the compound's reactivity and potential biological activity (Benakaprasad et al., 2007).

Chemical Reactions and Mechanisms

Understanding the chemical behavior and reaction mechanisms of such compounds is vital for their application in synthetic chemistry and drug development. For example, research into stereospecific rearrangements during the synthesis of pyrrolidines from amino alcohols with vinyl sulfones provides insights into the reaction mechanisms and potential applications of these compounds in synthesizing heterocyclic structures. These studies shed light on conjugate additions, intramolecular alkylation, and rearrangement processes that are fundamental to the synthesis of complex organic molecules (Back et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, the mechanism of action would likely involve interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure.

Future Directions

The future directions for research on this compound would likely depend on the results of initial studies. If the compound shows promising properties, it could be further optimized and studied for potential applications .

properties

IUPAC Name

[1-[1-[3-(4-chlorophenyl)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3S/c23-19-8-6-17(7-9-19)18-3-1-5-22(15-18)29(27,28)24-13-10-20(11-14-24)25-12-2-4-21(25)16-26/h1,3,5-9,15,20-21,26H,2,4,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGQBNYUDUEOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.